molecular formula C16H20FN3O4 B196450 Linezolid-d3 CAS No. 1127120-38-0

Linezolid-d3

Katalognummer: B196450
CAS-Nummer: 1127120-38-0
Molekulargewicht: 340.36 g/mol
InChI-Schlüssel: TYZROVQLWOKYKF-FUPFOCIHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Linezolid-d3 (C₁₆H₁₇D₃FN₃O₄; CAS 1127120-38-0) is a deuterium-labeled analog of the oxazolidinone antibiotic Linezolid. It serves as a critical internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying Linezolid in biological matrices such as plasma, cerebrospinal fluid (CSF), and cell cultures . The incorporation of three deuterium atoms at specific positions ensures minimal interference with the parent compound’s chromatographic and ionization properties while providing a distinct mass-to-charge (m/z) ratio for accurate detection .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Linezolid-d3 involves the incorporation of deuterium atoms into the linezolid molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the deuterium content and ensure the product meets the required specifications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Linezolid-d3 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu hydroxylierten oder Ketonderivaten führen, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Linezolid-d3 is extensively utilized in pharmacokinetic studies due to its isotopic labeling, which allows researchers to trace the drug's metabolism and distribution in biological systems. The deuterium substitution improves the compound's stability and detection sensitivity in analytical techniques such as mass spectrometry.

Key Findings:

  • A study involving 168 subjects revealed that linezolid plasma concentrations were best described by a two-compartment model with first-order absorption and elimination. The area under the curve (AUC) to minimum inhibitory concentration (MIC) ratio greater than 125 was identified as a threshold for successful treatment outcomes .
  • Therapeutic drug monitoring using high-performance liquid chromatography (HPLC) has shown recovery rates for linezolid ranging from 95% to 112%, indicating the reliability of these methods for quantifying linezolid levels in plasma .

Drug Interaction Studies

This compound serves as a valuable tool for studying drug interactions and understanding potential side effects associated with linezolid therapy. Its unique molecular structure allows researchers to investigate how linezolid interacts with other medications, particularly in patients with complex medical histories.

Case Study:

  • A study reported that 27 organ systems were affected by adverse drug events related to linezolid administration, highlighting the importance of understanding drug interactions to mitigate risks .

Biological Research

The compound is also employed in biological research to elucidate the mechanism of action of linezolid against bacterial cells. Linezolid inhibits protein synthesis by binding to the 50S subunit of bacterial ribosomes, preventing the formation of the initiation complex necessary for protein synthesis.

Research Insights:

  • This compound has demonstrated significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). Its mechanism allows it to remain effective even when other antibiotics fail due to cross-resistance.

Industrial Applications

In the pharmaceutical industry, this compound is used for developing and optimizing new formulations of linezolid. Its stability and ease of detection make it an ideal candidate for quality control and formulation studies.

Application Overview:

  • This compound aids in understanding how different formulations perform in terms of absorption, distribution, metabolism, and excretion pathways, which is crucial for developing effective antibiotic therapies.

Clinical Relevance

The clinical implications of using this compound extend to therapeutic drug monitoring and individualizing treatment regimens based on patient-specific factors. For instance, nomograms have been developed to predict linezolid-induced thrombocytopenia based on concentration levels and clinical variables .

Clinical Findings:

  • A nomogram incorporating both linezolid concentrations and clinical variables was shown to improve predictive capability for adverse effects compared to models that did not include these parameters .

Wirkmechanismus

Linezolid-d3, like linezolid, inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit. This prevents the formation of the 70S initiation complex, which is essential for bacterial reproduction. The inhibition of protein synthesis ultimately leads to the bacteriostatic effect of the compound .

Vergleich Mit ähnlichen Verbindungen

Linezolid-d3 vs. (R)-Linezolid-d3

(R)-Linezolid-d3 (CAS 1795786-02-5) is a stereoisomer of this compound, specifically deuterated at the same positions but differing in stereochemistry. While both compounds share the molecular formula (C₁₆H₁₇D₃FN₃O₄) and molecular weight (~340.36 g/mol), their structural divergence impacts analytical performance:

  • Chromatographic Separation : (R)-Linezolid-d3 exhibits distinct retention times compared to this compound due to stereoisomerism, reducing the risk of co-elution in chiral separations .
  • Application : this compound is preferred for quantifying the parent Linezolid, whereas (R)-Linezolid-d3 is primarily used to study stereoselective metabolism or impurity profiling .

Table 1: Key Differences Between this compound and (R)-Linezolid-d3

Parameter This compound (R)-Linezolid-d3
CAS Number 1127120-38-0 1795786-02-5
Stereochemistry Parent compound (S-configuration) R-configuration impurity
Primary Use IS for Linezolid quantification Impurity tracking, chiral studies
Retention Time (LC-MS/MS) 2.4–3.5 minutes Slightly longer

This compound vs. Other Isotopologues

Linezolid-¹³C-d3 and Linezolid-¹³C₂-d3 are isotopologues labeled with both deuterium and carbon-13. These variants offer higher mass shifts (e.g., m/z +4 for ¹³C₂-d3) but are less commonly used due to cost and synthesis complexity .

Table 2: Comparison of Deuterated and ¹³C-Labeled Linezolid Analogs

Compound Label Type Mass Shift (m/z) Cost & Availability
This compound D3 +3 Widely available
Linezolid-¹³C-d3 ¹³C + D3 +4 Limited
Linezolid-¹³C₂-d3 ¹³C₂ + D3 +5 Rare

Advantage of this compound : Balances cost, sensitivity, and availability, making it the default choice for most LC-MS/MS assays .

This compound vs. Non-Deuterated Internal Standards

Non-deuterated IS (e.g., structurally unrelated antibiotics) are occasionally used but pose risks of matrix interference or inconsistent recovery. This compound outperforms them due to:

  • Ionization Efficiency : Matches Linezolid’s electrospray ionization (ESI) behavior, reducing variability .
  • Matrix Effects : Deuterium labeling minimizes ion suppression/enhancement artifacts in biological samples .

Analytical Performance Data

This compound demonstrates robust method validation metrics across studies:

  • Linearity : R² ≥ 99.53% over 0.05–30 mg/L .
  • Precision : Intra- and inter-day CV <11.5% .
  • Limit of Quantification (LOQ) : 0.05 µg/mL in plasma, ensuring sensitivity for therapeutic drug monitoring .

Biologische Aktivität

Linezolid-d3 is a deuterated form of linezolid, an oxazolidinone antibiotic known for its effectiveness against Gram-positive bacteria, including resistant strains. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, resistance patterns, and clinical implications.

This compound functions by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction. This action is bacteriostatic against staphylococci and enterococci and bactericidal against most isolates of streptococci . The unique binding site of this compound minimizes cross-resistance with other antibiotics, making it a valuable option in treating resistant infections .

Pharmacokinetics

This compound exhibits pharmacokinetic properties similar to its parent compound. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability ~100% (oral administration)
Peak Plasma Concentration 8.1-12.9 µg/mL (single dose)
Volume of Distribution 40-50 L
Protein Binding ~31%
Half-life 3.4-7.4 hours

The drug is primarily metabolized to inactive metabolites, which are then excreted through urine .

Antibacterial Activity

This compound retains the antibacterial efficacy of linezolid against various pathogens:

  • Staphylococcus aureus : Effective against both methicillin-sensitive and resistant strains.
  • Enterococcus faecalis : Shows activity against vancomycin-resistant strains.
  • Streptococcus pneumoniae : Bactericidal effects noted in clinical isolates.

In vitro studies have demonstrated that this compound maintains similar minimum inhibitory concentrations (MICs) compared to linezolid, indicating its potential as an effective therapeutic agent .

Case Studies

Several case reports highlight the clinical utility of this compound in treating severe infections:

  • Toxic Shock Syndrome : A patient with group A streptococcus TSS was successfully treated with linezolid after failure with penicillin and clindamycin .
  • Central Nervous System Infections : In a study involving patients with CNS infections caused by mycobacteria, linezolid was administered due to its favorable penetration into cerebrospinal fluid .
  • Multidrug-Resistant Tuberculosis : Linezolid has shown promise in treating MDR-TB cases, demonstrating significant clinical improvements in patients .

Resistance Mechanisms

Resistance to this compound can occur through mutations in the 23S rRNA or ribosomal proteins uL3 and uL4. These mutations can lead to reduced binding affinity and treatment failures. The emergence of resistance genes has been documented, emphasizing the need for careful monitoring and susceptibility testing in clinical settings .

Eigenschaften

IUPAC Name

2,2,2-trideuterio-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZROVQLWOKYKF-FUPFOCIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649152
Record name N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127120-38-0
Record name N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (±)-glycidylacetamide (VIIIB, EXAMPLE 11, 0.1571 g, 1.365 mmol) in THF (1.63 ml) at −78° is added N-carbomethoxy-3-fluoro-4-morpholinylaniline (IX, PREPARATION 2, 0.4358 g, 1.71 mmol, 1.26 eq) and lithium t-butoxide (0.1267 g, 1.583 mmol, 1.16 eq). The reaction mixture is then stirred at 0 to 11° for 17.5 hrs at which point HPLC showes an 80% yield of (±)-N-[[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide (retention time=0.97 min; method B; Stationary phase: 4.6×250 mm Zorbax RX C-8 column; mobile phase: 650 ml acetonitrile, 1.85 ml triethylamine, 1.30 ml acetic acid, water sufficient to make 1000 ml; flow rate: 3.0 ml/min; UV detection at 254 nm). The title compound is isolated by means known to those skilled in the art.
Name
(±)-glycidylacetamide
Quantity
0.1571 g
Type
reactant
Reaction Step One
Quantity
0.4358 g
Type
reactant
Reaction Step One
Name
lithium t-butoxide
Quantity
0.1267 g
Type
reactant
Reaction Step One
Name
Quantity
1.63 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Linezolid-d3
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Linezolid-d3
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Linezolid-d3
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Linezolid-d3
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Linezolid-d3
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
methyl 5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Linezolid-d3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.